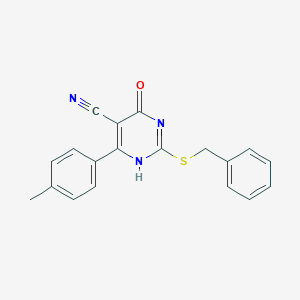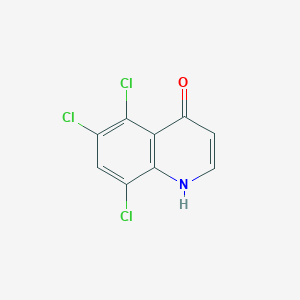
5,6,8-Trichloroquinolin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6,8-Trichloroquinolin-4-ol, also known as TCQ, is a synthetic compound that has been widely studied for its potential applications in scientific research. TCQ is a chlorinated quinoline derivative and has been shown to have various biological effects, making it a promising compound for use in research.
Wirkmechanismus
The mechanism of action of 5,6,8-Trichloroquinolin-4-ol is not fully understood, but it is thought to involve the inhibition of DNA synthesis and replication. 5,6,8-Trichloroquinolin-4-ol has been shown to bind to DNA and interfere with the activity of enzymes involved in DNA synthesis.
Biochemical and Physiological Effects:
5,6,8-Trichloroquinolin-4-ol has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, fungi, and viruses, making it a potential candidate for use in the development of new antimicrobial agents. 5,6,8-Trichloroquinolin-4-ol has also been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5,6,8-Trichloroquinolin-4-ol in lab experiments is its broad-spectrum antimicrobial activity. This makes it a useful compound for studying the effects of antimicrobial agents on various microorganisms. However, 5,6,8-Trichloroquinolin-4-ol can be toxic at high concentrations, which can limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for research on 5,6,8-Trichloroquinolin-4-ol. One area of interest is the development of new antimicrobial agents based on the structure of 5,6,8-Trichloroquinolin-4-ol. Another area of interest is the use of 5,6,8-Trichloroquinolin-4-ol as a fluorescent probe in biological imaging. Additionally, further research is needed to fully understand the mechanism of action of 5,6,8-Trichloroquinolin-4-ol and its potential applications in medicine and biotechnology.
Conclusion:
In conclusion, 5,6,8-Trichloroquinolin-4-ol is a promising compound that has been extensively studied for its potential applications in scientific research. It has various biological effects, including antimicrobial, anti-inflammatory, and antioxidant properties. While there are limitations to its use in some experiments, 5,6,8-Trichloroquinolin-4-ol remains a valuable tool for researchers studying a wide range of biological processes.
Synthesemethoden
The synthesis of 5,6,8-Trichloroquinolin-4-ol involves the reaction of 5,6,8-trichloroquinoline with sodium hydroxide and hydrogen peroxide. The reaction proceeds through a series of steps, resulting in the formation of 5,6,8-Trichloroquinolin-4-ol as the final product.
Wissenschaftliche Forschungsanwendungen
5,6,8-Trichloroquinolin-4-ol has been extensively studied for its potential applications in scientific research. It has been shown to have antibacterial, antifungal, and antiviral properties, making it a promising compound for use in the development of new drugs. 5,6,8-Trichloroquinolin-4-ol has also been studied for its potential use as a fluorescent probe in biological imaging.
Eigenschaften
Produktname |
5,6,8-Trichloroquinolin-4-ol |
|---|---|
Molekularformel |
C9H4Cl3NO |
Molekulargewicht |
248.5 g/mol |
IUPAC-Name |
5,6,8-trichloro-1H-quinolin-4-one |
InChI |
InChI=1S/C9H4Cl3NO/c10-4-3-5(11)9-7(8(4)12)6(14)1-2-13-9/h1-3H,(H,13,14) |
InChI-Schlüssel |
RLUVCBKFEQSDBV-UHFFFAOYSA-N |
SMILES |
C1=CNC2=C(C1=O)C(=C(C=C2Cl)Cl)Cl |
Kanonische SMILES |
C1=CNC2=C(C1=O)C(=C(C=C2Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[6-hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]malononitrile](/img/structure/B254231.png)
![2-[[2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]acetyl]amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B254236.png)
![5-{[2-(4-methoxyphenyl)ethyl]amino}-1,2,4-triazin-3(2H)-one](/img/structure/B254237.png)
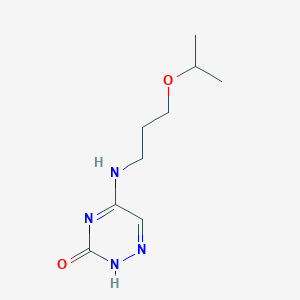
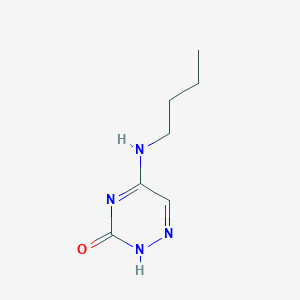
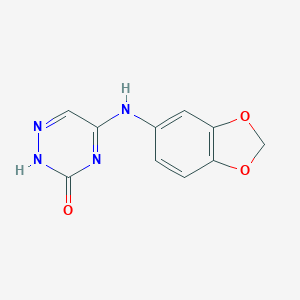
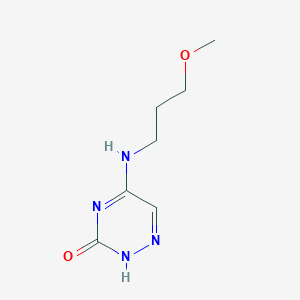
![2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]propanoic acid](/img/structure/B254247.png)
![3-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanylmethyl]benzoic acid](/img/structure/B254248.png)
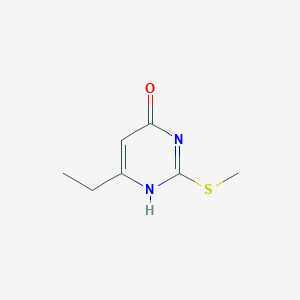
![{[6-chloro-2-(4-chlorophenyl)-4-oxo-4H-chromen-3-yl]oxy}acetonitrile](/img/structure/B254253.png)
![3-(4-ethoxy-3-methoxyphenyl)-N-[4-(3-oxo-4-propyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]acrylamide](/img/structure/B254256.png)
![2-[4-(1,3-dioxoisoindol-2-yl)butylsulfanyl]-6-(4-methylphenyl)-4-oxo-1H-pyrimidine-5-carbonitrile](/img/structure/B254258.png)
